Pentafluorophenyl 3,5-dichloro-benzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenyl 3,5-dichloro-benzenesulfonate typically involves the reaction of pentafluorophenol with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3,5-dichloro-benzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives of this compound.
Hydrolysis: The major products are pentafluorophenol and 3,5-dichlorobenzenesulfonic acid.
Scientific Research Applications
Pentafluorophenyl 3,5-dichloro-benzenesulfonate is widely used in scientific research due to its reactivity and versatility . Some of its applications include:
Proteomics research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Organic synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material science: It is used in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of pentafluorophenyl 3,5-dichloro-benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl benzenesulfonate: Lacks the dichloro substituents, making it less reactive in certain nucleophilic substitution reactions.
3,5-Dichlorobenzenesulfonyl chloride: Does not have the pentafluorophenyl group, limiting its applications in proteomics research.
Uniqueness
Pentafluorophenyl 3
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-5(14)3-6(2-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIIYWZFDXUMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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